molecular formula C10H12O B1214742 2,3-Dihydro-2,2-dimethylbenzofuran CAS No. 6337-33-3

2,3-Dihydro-2,2-dimethylbenzofuran

Cat. No.: B1214742
CAS No.: 6337-33-3
M. Wt: 148.2 g/mol
InChI Key: UJMGZPCKYHBCKU-UHFFFAOYSA-N
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Description

2,2-dimethyl-2,3-dihydrobenzofuran is a member of 1-benzofurans.

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-2,2-dimethylbenzofuran plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor. This inhibition is crucial as acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the synaptic cleft . Additionally, this compound has been shown to interact with various cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving acetylcholine. By inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which can affect various cellular functions, including muscle contraction, neurotransmission, and glandular secretion . Furthermore, this compound can modulate gene expression by influencing transcription factors that respond to changes in intracellular acetylcholine levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of acetylcholinesterase. This inhibition occurs via the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine . Additionally, this compound can interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds . These interactions can result in either the activation or inhibition of these enzymes, depending on the specific isoform involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in chronic elevations of acetylcholine levels . This can have lasting effects on cellular function, including potential neurotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant toxicity . At higher doses, this compound can lead to severe inhibition of acetylcholinesterase, resulting in toxic effects such as muscle tremors, convulsions, and even death . These dose-dependent effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound can be metabolized to various hydroxylated derivatives, which can further undergo conjugation reactions to form more water-soluble metabolites . These metabolic transformations are crucial for the elimination of this compound from the body and can influence its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . The compound can interact with various transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments . These interactions are essential for understanding the pharmacodynamics of this compound and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Post-translational modifications and targeting signals can further direct this compound to specific subcellular compartments, influencing its activity and function .

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMGZPCKYHBCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212773
Record name 2,3-Dihydro-2,2-dimethylbenzofuran
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6337-33-3
Record name 2,2-Dimethyl-2,3-dihydrobenzofuran
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Record name 2,3-Dihydro-2,2-dimethylbenzofuran
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Record name 6337-33-3
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Record name 2,3-Dihydro-2,2-dimethylbenzofuran
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Record name 2,3-dihydro-2,2-dimethylbenzofuran
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Record name 2,3-DIHYDRO-2,2-DIMETHYLBENZOFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-Dihydro-2,2-dimethylbenzofuran?

A1: The molecular formula is C10H12O, and its molecular weight is 148.20 g/mol.

Q2: Are there any unique spectroscopic characteristics of this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, routine characterization techniques like 1H NMR, 13C NMR, and mass spectrometry are frequently employed. [, , , , , , , , , , , , , ]

Q3: How is this compound typically synthesized?

A3: One common synthetic route involves a one-pot Claisen rearrangement-cyclization reaction of aryl methallyl ethers in the presence of a catalyst like HY zeolite or aluminium chloride. [, ]

Q4: Is this compound found naturally?

A4: While not explicitly stated in the provided research, this compound is a structural motif found in various natural products and synthetic derivatives. [, , , ]

Q5: What is the primary biological activity associated with carbofuran, a derivative of this compound?

A5: Carbofuran acts as an acetylcholinesterase (AChE) inhibitor. [] This inhibition disrupts nerve impulse transmission, making it effective as an insecticide. [, ]

Q6: Does carbofuran have other biological effects besides its insecticidal activity?

A6: Research suggests that carbofuran metabolites can temporarily inhibit the enzymatic degradation of the plant hormone indole-3-acetic acid (IAA) by horseradish peroxidase, potentially leading to increased plant growth. []

Q7: How do structural modifications to the this compound core affect biological activity?

A7: Studies on N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide derivatives demonstrate that modifications, such as the addition of a methyl group at the 6-position and lipophilic acyl moieties, can significantly influence Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity. []

Q8: What are the primary degradation pathways of carbofuran in the environment?

A8: Carbofuran undergoes hydrolysis to form this compound-7-ol (carbofuran phenol). [, , ] Additionally, microbial degradation and photodegradation processes contribute to its breakdown. [, , , ]

Q9: How does the presence of nitrogen fertilizers affect the persistence of carbofuran in soil?

A9: Ammonium-containing fertilizers can increase the persistence of carbofuran in soils with low native nitrogen content by potentially competing for sorption sites. []

Q10: Are there environmentally friendly methods for removing carbofuran from water?

A10: Research indicates that solar photocatalysis, particularly in the presence of photosensitizers like rose Bengal, can effectively degrade and mineralize carbofuran in water. [, ]

Q11: What analytical techniques are commonly used to detect and quantify this compound and its derivatives?

A11: Several techniques are employed, including:

  • Chromatography: High-performance liquid chromatography (HPLC) [, ] and gas chromatography (GC) [, ] are commonly used for separation and quantification.
  • Mass Spectrometry (MS): Coupled with GC or LC, MS aids in the identification and structural elucidation of carbofuran and its metabolites. [, , ]
  • Spectrophotometry: Used to monitor reactions and quantify compounds based on their absorbance properties. [, ]
  • Thin-Layer Chromatography (TLC): A simple technique used for separation and identification. [, ]

Q12: Have specific biomarkers been identified for exposure to this compound-based pesticides?

A12: Yes, 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is identified as a specific urinary biomarker for carbamate exposure. []

Q13: What are potential future research directions for this compound and its derivatives?

A13: Future research could focus on:

  • Developing environmentally friendly and efficient methods for the synthesis and degradation of carbamate pesticides. [, ]
  • Exploring the potential of this compound derivatives in medicinal chemistry, considering its presence in various bioactive compounds. [, ]
  • Conducting comprehensive toxicological studies to fully understand the long-term effects of carbofuran and its metabolites on human health and the environment. [, ]
  • Investigating the potential for developing controlled-release formulations of carbofuran to minimize environmental impact while maintaining efficacy. []

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